

An In-depth Technical Guide on N-Isopropylpyridazin-3-amine

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Compound of Interest

Compound Name: **N-Isopropylpyridazin-3-amine**

Cat. No.: **B109044**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Isopropylpyridazin-3-amine**, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document presents its known physicochemical properties and offers a framework for its potential synthesis and biological evaluation based on established knowledge of related pyridazine analogs.

Physicochemical Properties

N-Isopropylpyridazin-3-amine is a small molecule with the chemical formula C7H11N3.^[1] Its core structure consists of a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with an isopropylamino group. The precise physicochemical properties are crucial for its handling, formulation, and pharmacokinetic profile.

Table 1: Physicochemical Data for **N-Isopropylpyridazin-3-amine**

Property	Value	Source
Molecular Formula	C7H11N3	[1]
Molecular Weight	137.18 g/mol	[1]
CAS Number	1248509-73-0	[1]

A comprehensive search of scientific literature and chemical databases indicates a notable absence of published biological activity data for **N-Isopropylpyridazin-3-amine**.^[2] However, the pyridazin-3-amine scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer and cardiovascular effects.^[3] To provide context for potential research directions, the following table summarizes representative biological data for other pyridazin-3-amine analogs.

Table 2: Representative Biological Activity of Selected Pyridazine Analogs

Compound/Analog	Target/Assay	Activity (IC ₅₀ /EC ₅₀)	Reference Context
Pyridazin-3-amine Analog A	VEGFR-2 Kinase	Data not available	Analogs are known to inhibit VEGFR-2 signaling. ^[3]
Pyridazin-3-amine Analog B	JNK1 Kinase	Data not available	JNK1 is another common target for this class of compounds. ^[3]
Substituted Pyridazin-3(2H)-one	Vasorelaxation	Data not available	Pyridazin-3-one derivatives have shown vasorelaxant activity. ^[4]
Aminopyridazine Derivative	Anticancer (MCF-7)	Data not available	Various aminopyridine and aminopyridazine derivatives show cytotoxic effects on cancer cell lines. ^[5]

Experimental Protocols

Given the lack of specific published methods for **N-Isopropylpyridazin-3-amine**, the following section provides detailed, representative protocols for the synthesis and biological evaluation of pyridazine derivatives, adapted from established methodologies for similar compounds.^{[4][6]}

Hypothetical Synthesis of a Pyridazin-3-amine Derivative

This protocol outlines a potential multi-step synthesis for a pyridazin-3-amine scaffold.

Step 1: Synthesis of a 6-substituted-pyridazin-3(2H)-one intermediate

- To a solution of a suitable ketoacid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
- Pour the residue into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
- Filter the solid, wash with cold water, and dry to yield the pyridazin-3(2H)-one intermediate.

Step 2: Chlorination of the Pyridazin-3(2H)-one

- Suspend the dried pyridazin-3(2H)-one intermediate (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
- Heat the mixture to reflux and maintain for 2-4 hours.
- Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3-chloropyridazine derivative.

Step 3: Amination to Yield the Final Product

- In a sealed vessel, dissolve the 3-chloropyridazine derivative (1 equivalent) and isopropylamine (3-5 equivalents) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
- Heat the mixture at 100-150°C for 12-24 hours.
- After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain the target **N-Isopropylpyridazin-3-amine**.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase, a common target for pyridazine derivatives.[3]

- Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure:
 1. Prepare a serial dilution of the test compound in DMSO.
 2. In a 96-well plate, add the kinase, the substrate peptide, and the test compound dilution to the assay buffer.
 3. Initiate the kinase reaction by adding a solution of ATP.
 4. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
 5. Stop the reaction and quantify the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

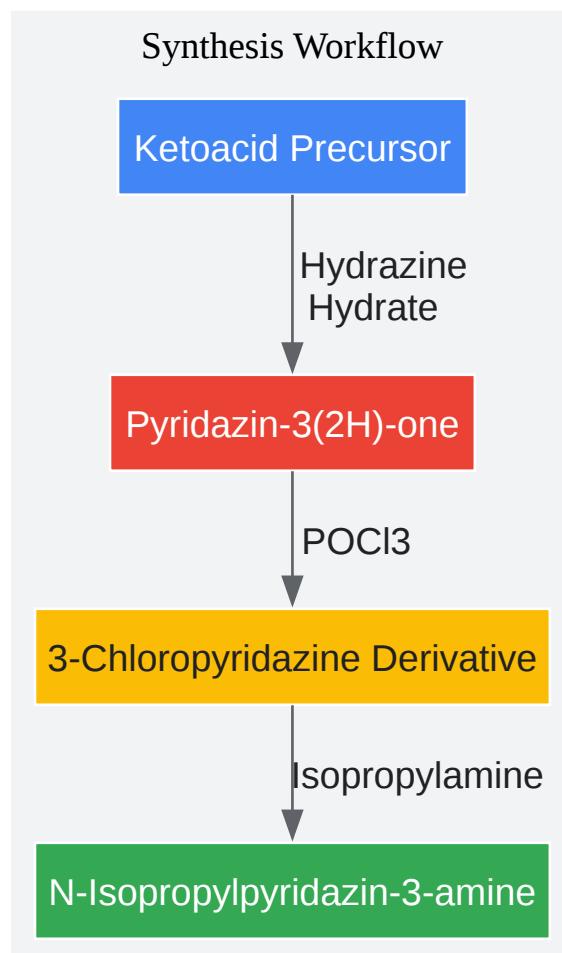
6. Measure the luminescence or fluorescence signal, which is proportional to the kinase activity.

- Data Analysis:
 1. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.
 2. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Hypothetical Experimental Workflow

The synthesis of **N-Isopropylpyridazin-3-amine** can be visualized as a sequential process starting from a ketoacid precursor. This workflow diagram illustrates the key transformations.

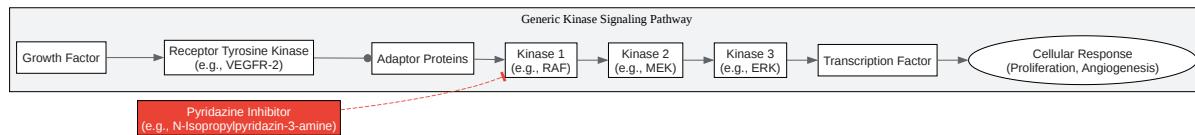


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Caption: A potential synthetic pathway for **N-Isopropylpyridazin-3-amine**.

Potential Mechanism of Action: Kinase Inhibition

Pyridazine derivatives frequently function as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer. The diagram below illustrates a generic kinase signaling cascade that could be targeted by a pyridazine-based inhibitor.



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Caption: A hypothetical kinase signaling pathway targeted by pyridazine inhibitors.

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